molecular formula C9H12BFN2O3 B3175012 (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid CAS No. 955374-17-1

(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

Cat. No. B3175012
CAS RN: 955374-17-1
M. Wt: 226.01 g/mol
InChI Key: PUIOCXIPPAMHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, also known as FMBA, is a boronic acid derivative that has been extensively studied for its potential application in the field of medicinal chemistry. FMBA is a small molecule that has a molecular weight of 253.19 g/mol and a chemical formula of C11H14BFNO3.

Scientific Research Applications

1. Sensing Applications

(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid and related compounds have been explored for sensing applications. For instance, certain boronic acids can act as colorimetric sensors for fluoride ions in mixed aqueous-organic solutions, exhibiting a red-shift in absorption upon fluoride binding due to intramolecular charge transfer processes (Wade & Gabbaï, 2009). Furthermore, boronic acid sensors have been developed for detecting various substances like carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, leveraging their fluorescence properties (Huang et al., 2012).

2. Structural and Reactivity Studies

The structural and reactivity aspects of boronic acids are crucial for their scientific applications. Investigations into the molecular structure, covalent, and non-covalent interactions of oxaborol derivatives, which include (2-fluoro-6-morpholinopyridin-3-yl)boronic acid, have been conducted. These studies are aimed at understanding their potential in pharmaceutical and biological applications (Hernández-Negrete et al., 2021).

3. Fluorinated Boronic Acids in Medicinal Chemistry

Fluorinated boronic acids, similar to (2-Fluoro-6-morpholinopyridin-3-yl)boronic acid, are significant in medicinal chemistry due to their unique properties. For instance, they can be used in the synthesis of biologically active compounds, including pharmaceutical agents. Their properties such as acidity, hydrolytic stability, and spectroscopic features have been extensively studied (Gozdalik et al., 2017).

4. Applications in Organic Synthesis

5. Development of Fluorescent Labeling Reagents

Boronic acids, including fluorinated derivatives, have been developed as fluorescent labeling reagents. These reagents are particularly useful in high-performance liquid chromatography (HPLC) for detecting diol compounds. The study of such reagents offers insights into improving sensitivity and detection capabilities (Terado et al., 2000).

properties

IUPAC Name

(2-fluoro-6-morpholin-4-ylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIOCXIPPAMHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)N2CCOCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301210598
Record name B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

CAS RN

955374-17-1
Record name B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955374-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-Fluoro-6-(4-morpholinyl)-3-pyridinyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301210598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
Reactant of Route 4
Reactant of Route 4
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Fluoro-6-morpholinopyridin-3-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.